N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide
Description
This compound features a benzo[d]thiazole moiety linked to a 3-methyl-1H-pyrazole ring, with a 4-methoxyphenylacetamide group at the pyrazole’s 5-position. Its molecular formula is C₂₀H₁₈N₄O₂S (inferred from structural analogs in –17).
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-11-18(22-19(25)12-14-7-9-15(26-2)10-8-14)24(23-13)20-21-16-5-3-4-6-17(16)27-20/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRSXVWPMPUSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole. Subsequent reactions introduce the pyrazolyl and methoxyphenyl groups through nucleophilic substitution and acylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the pyrazolyl ring can be reduced to an amine.
Substitution: The hydrogen atoms in the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions often employ hydrogen gas with a palladium catalyst or iron filings.
Substitution reactions can be facilitated by using halogenating agents or nucleophiles.
Major Products Formed:
Oxidation can yield quinone derivatives.
Reduction can produce amines.
Substitution can result in various substituted benzothiazoles.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. The structural components of the compound enhance its ability to interact with various biological targets involved in cancer progression. For instance, derivatives with benzo[d]thiazole and pyrazole moieties have been shown to inhibit cell proliferation in multiple cancer cell lines, including breast and lung cancer cells .
1.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory pathway. This inhibition helps reduce inflammation in biological systems, making it a candidate for developing anti-inflammatory drugs. The presence of the methoxyphenyl group is believed to enhance its anti-inflammatory efficacy.
1.3 Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that compounds with similar structures can outperform traditional antibiotics in inhibiting the growth of both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections resistant to standard therapies.
Anticancer Efficacy Study
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting enhanced potency .
Anti-inflammatory Mechanism Investigation
A separate investigation focused on elucidating the anti-inflammatory mechanism of this compound by examining its effects on COX enzyme activity in vitro. The findings revealed that the compound significantly reduced COX activity, correlating with decreased levels of pro-inflammatory cytokines in treated cells .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and derivatives involved.
Comparison with Similar Compounds
Key Observations :
- Piperazine-sulfonyl derivatives (e.g., Compounds 47–48) exhibit enhanced antimicrobial activity due to the sulfonyl-piperazine group, which may improve solubility and target binding .
- Methoxy positional isomers (e.g., 1172055-09-2) highlight that substituents on the benzothiazole ring (e.g., 6-methoxy vs.
- Sulfonyl vs. Methoxy acetamide : The sulfonyl group in ’s compound increases molecular weight and polarity compared to the target’s methoxyphenyl group, which may reduce membrane permeability .
2.3 Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s methoxyphenyl group provides a balance between lipophilicity and polarity, favoring absorption over highly polar sulfonyl derivatives .
- Piperazine-containing analogs (e.g., Compound 47) may exhibit better aqueous solubility but require formulation optimization for bioavailability .
2.4 Therapeutic Potential and Limitations
- However, the absence of a sulfonyl-piperazine moiety might reduce potency .
- CNS Applications : Benzothiazole derivatives are explored for neurodegenerative diseases (), but the target’s methylpyrazole group may limit blood-brain barrier penetration compared to triazole-linked analogs .
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that exhibits significant biological activity. Its unique structural components—specifically the benzo[d]thiazole and pyrazole moieties—contribute to its pharmacological potential, making it a candidate for various therapeutic applications.
Structural Overview
The compound features:
- Benzo[d]thiazole : Known for its role in modulating biological pathways.
- Pyrazole : Associated with diverse biological activities including anticancer and anti-inflammatory properties.
- Methoxyphenyl acetamide : Enhances lipophilicity and may improve bioavailability.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways, particularly those involved in inflammation and cancer progression.
Key Mechanisms:
- COX Enzyme Inhibition : The compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to decreased production of prostaglandins, resulting in reduced inflammation and pain.
- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Activity : A study showed that related thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhance cytotoxicity.
- Anti-inflammatory Effects : Molecular docking studies have revealed that similar compounds interact effectively with COX enzymes, suggesting that modifications could enhance their anti-inflammatory efficacy.
- Antimicrobial Studies : Compounds containing the benzo[d]thiazole moiety have been reported to possess antimicrobial properties, making them potential candidates for treating infections.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole-pyrazole core via cyclocondensation of substituted hydrazines with thiourea derivatives under reflux conditions.
- Step 2 : Introduction of the 4-methoxyphenylacetamide group via nucleophilic acyl substitution or coupling reactions using coupling agents like EDC/HOBt .
- Optimization : Reaction conditions (solvent polarity, temperature, and catalyst selection) significantly impact yields. For example, dimethylformamide (DMF) as a solvent and triethylamine as a base improve coupling efficiency. Reaction progress is monitored via TLC and confirmed by NMR and mass spectrometry .
Q. How is structural characterization performed for this compound, and what analytical contradictions may arise?
- Primary Techniques :
- NMR : H and C NMR confirm regiochemistry of the pyrazole and benzo[d]thiazole moieties.
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O-C from methoxy group) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H] for CHNOS).
- Contradictions : Overlapping signals in NMR (e.g., pyrazole protons vs. aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values, with dose-response curves analyzed via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Key Modifications :
- Pyrazole Substitution : Replace the 3-methyl group with bulkier alkyl/aryl groups to assess steric effects on target binding.
- Methoxy Position : Synthesize analogs with ortho-/meta-methoxy substituents to evaluate electronic effects on bioactivity .
- Methodology : Parallel synthesis of derivatives followed by hierarchical clustering of bioactivity data to identify critical pharmacophores .
Q. What computational approaches are effective for predicting binding modes and target identification?
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into known targets (e.g., kinases, tubulin) using crystal structures from the PDB.
- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes, with binding free energies calculated via MM/PBSA .
- Target Prediction : Leverage cheminformatics tools (e.g., SwissTargetPrediction) to prioritize plausible biological targets based on structural similarity to known bioactive molecules .
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 across studies) be resolved?
- Standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay protocols (e.g., 48-h incubation for MTT).
- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability and batch effects .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent volume, stirring rate) via fractional factorial designs .
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large batches, with purity assessed by HPLC (>98%) .
Q. How can metabolic stability and toxicity be evaluated in preclinical models?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t) and intrinsic clearance .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
